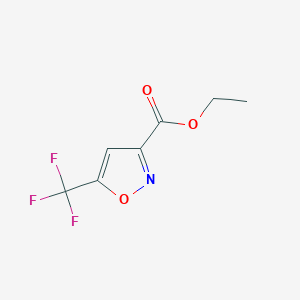

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(14-11-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIAEREMKEHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239272 | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-13-0 | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly, producing high yields of the desired isoxazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a wide range of functionalized isoxazoles.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of compounds, making them more effective in biological systems. This compound has been utilized in the synthesis of various derivatives exhibiting anticancer activities, among other therapeutic effects.

Case Study: Anticancer Agents

A recent study synthesized a series of indole-3-isoxazole-5-carboxamide derivatives from this compound. These derivatives were evaluated for their cytotoxicity against breast, colon, and liver cancer cell lines. The results indicated promising IC50 values ranging from 0.7 to 35.2 µM, demonstrating the potential of these compounds as anticancer agents .

Pharmaceutical Applications

The compound has been reported to function as an agonist of the Wnt/β-catenin signaling pathway, which is crucial in various biological processes including cell proliferation and differentiation. This property positions this compound as a candidate for drug development targeting diseases where Wnt signaling is dysregulated .

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Derivatives exhibit cytotoxicity against multiple cancer cell lines |

| Wnt/β-catenin Agonist | Activates signaling pathways involved in cellular processes |

| Antimicrobial | Potential use in developing antibacterial and antifungal agents |

Synthetic Methodologies

Various synthetic routes have been developed to produce this compound and its derivatives efficiently. For instance, denitrogenative cyclization methods have been employed to create polysubstituted isoxazoles, showcasing the compound's adaptability in organic synthesis .

Synthesis Overview

- Method : Denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.

- Yield : High yields reported for structurally diverse derivatives.

- Advantages : Facilitates the introduction of various substituents on the isoxazole ring.

Emerging Research Directions

Research continues to explore the potential applications of this compound in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. The introduction of fluorinated groups is a strategic approach in drug design aimed at enhancing pharmacokinetic properties.

Future Prospects

- Investigating its role as a potential inhibitor for specific enzyme targets.

- Developing novel derivatives with improved selectivity and efficacy.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

Isoxazole derivatives often vary in substituents on appended aromatic rings, influencing their electronic and steric properties:

Ester Group Modifications

The ethyl ester group can be replaced with methyl esters or hydrolyzed to carboxylic acids, altering solubility and reactivity:

Isoxazole Ring Substitutions

Variations in the isoxazole ring substituents affect electronic and steric profiles:

Physicochemical and Spectral Comparisons

- NMR Shifts : The ethyl ester group in the target compound resonates at δ ~4.3–4.5 ppm (quartet) in ¹H NMR, consistent with analogs like Ethyl 5-phenylisoxazole-3-carboxylate . The -CF₃ group deshields adjacent protons, causing downfield shifts compared to methyl or hydroxymethyl substituents .

Actividad Biológica

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The isoxazole ring contributes to its stability and potential interactions with biological targets. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly 5-lipoxygenase, which is crucial in leukotriene biosynthesis. This inhibition can lead to reduced inflammation in various conditions such as asthma and other respiratory diseases .

- Receptor Modulation : It may also modulate the activity of certain receptors, affecting cellular signaling pathways that govern immune responses and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens:

- Bacterial Activity : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : Preliminary data indicate antifungal properties, although further studies are required to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The compound's role as an anti-inflammatory agent has garnered attention:

- Leukotriene Inhibition : By inhibiting 5-lipoxygenase, it reduces the production of leukotrienes, mediators that contribute to inflammation and allergic responses .

- Cytokine Modulation : this compound may influence cytokine profiles, leading to decreased inflammation in models of autoimmune diseases .

Synthesis and Evaluation

A comprehensive study on the synthesis of various isoxazole derivatives, including this compound, highlighted its potential as a pharmaceutical intermediate. The synthesis involved regioselective reactions yielding high purity compounds suitable for biological testing .

Pharmacological Studies

- In vitro Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. For instance, it demonstrated IC50 values in the low micromolar range against prostate cancer cells .

- Animal Studies : Animal models have been employed to assess the efficacy of this compound in reducing inflammation and tumor growth. Results indicated a marked decrease in tumor size and inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, Claisen adducts can react with hydroxylamine hydrochloride under reflux conditions to form the isoxazole core. Reaction optimization involves adjusting solvent polarity (e.g., THF or ethanol), temperature (reflux at ~80°C), and stoichiometry of reagents. Evidence from similar ethyl isoxazole carboxylates shows yields ranging from 70% to 85% when using electron-rich aromatic substituents (e.g., methoxyphenyl groups) . Grignard reagent additions (e.g., CH₃MgX) to ethyl isoxazole carboxylates can also yield ketone derivatives, as demonstrated in patented methodologies .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Spectroscopic Analysis : ¹H-NMR and ¹³C-NMR to confirm substituent positions and ester functionality. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and trifluoromethyl groups .

- Physicochemical Properties : Boiling points (e.g., ~413°C at 760 mmHg) and topological polar surface area (61.6 Ų) are calculated using software like ChemDraw or ACD/Labs .

- Chromatography : TLC and column chromatography (silica gel, hexane/ethyl acetate eluent) ensure purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous ethyl isoxazole carboxylates require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Refrigerated, airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives be achieved, and what catalytic systems are effective?

Chiral centers can be introduced via asymmetric reductions. For example, the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts achieves enantiomeric excess (e.e.) >90% in related isoxazole carbinols. Key parameters include:

- Catalyst Loading : 10-20 mol% of (R)-CBS reagent.

- Solvent : Toluene or dichloromethane at -78°C.

- Substrate Design : Bulky substituents (e.g., anthryl groups) enhance stereocontrol .

Q. How can computational methods predict reactivity or resolve contradictions in spectroscopic data?

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential maps to identify nucleophilic/electrophilic sites on the isoxazole ring.

- Crystallographic Refinement : SHELX software refines X-ray diffraction data to resolve ambiguities in bond lengths/angles, especially for trifluoromethyl groups .

- Comparative NMR Analysis : Discrepancies in chemical shifts (e.g., trifluoromethyl vs. ester environments) are resolved by referencing databases like NIST Chemistry WebBook .

Q. What strategies address low yields or side reactions during functionalization of the isoxazole ring?

- Electrophilic Substitution : Activate the isoxazole ring via Lewis acids (e.g., BF₃·Et₂O) for regioselective halogenation or nitration.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) .

- Byproduct Mitigation : Monitor reactions via LC-MS to detect intermediates (e.g., hydroxylamine adducts) and adjust stoichiometry .

Q. How does the trifluoromethyl group influence the compound’s biological or material properties?

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability in drug discovery contexts.

- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as shown in pharmacokinetic studies of related isoxazole derivatives .

- Electronic Effects : Electron-withdrawing -CF₃ stabilizes the isoxazole ring, reducing susceptibility to ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.